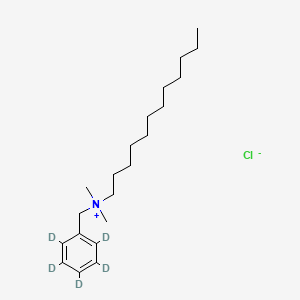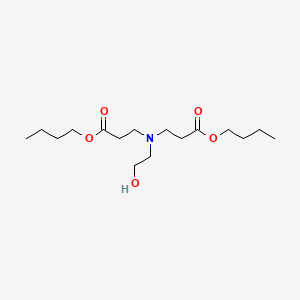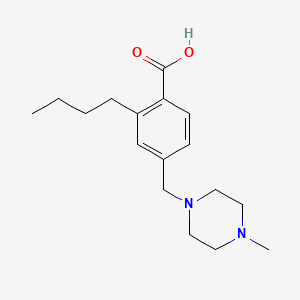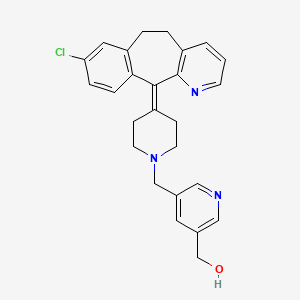
Hydroxymethyl Rupatadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxymethyl Rupatadine is a derivative of Rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The addition of a hydroxymethyl group to Rupatadine can potentially enhance its pharmacological properties, making it a compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl Rupatadine involves the hydroxymethylation of Rupatadine. This process typically includes the reaction of Rupatadine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained between 25°C to 50°C.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Hydroxymethyl Rupatadine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of Rupatadine.
Substitution: Formation of various substituted Rupatadine derivatives.
科学的研究の応用
Chemistry: Used as a model compound to study the effects of hydroxymethylation on pharmacological properties.
Biology: Investigated for its potential effects on cellular pathways and receptor interactions.
Medicine: Explored for its enhanced antihistamine and anti-inflammatory properties compared to Rupatadine.
Industry: Potential use in the development of new therapeutic agents and formulations.
作用機序
Hydroxymethyl Rupatadine exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. This dual antagonism helps reduce allergic symptoms such as nasal congestion, itching, and inflammation. The hydroxymethyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to improved efficacy.
類似化合物との比較
Similar Compounds
Loratadine: Another second-generation antihistamine with similar H1 receptor antagonism.
Desloratadine: A metabolite of Loratadine with enhanced potency.
Cetirizine: A second-generation antihistamine with similar pharmacological properties.
Uniqueness
Hydroxymethyl Rupatadine is unique due to the presence of the hydroxymethyl group, which can enhance its pharmacological properties. This modification may lead to improved efficacy, reduced side effects, and better patient compliance compared to other similar compounds.
特性
分子式 |
C26H26ClN3O |
|---|---|
分子量 |
432.0 g/mol |
IUPAC名 |
[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C26H26ClN3O/c27-23-5-6-24-22(13-23)4-3-21-2-1-9-29-26(21)25(24)20-7-10-30(11-8-20)16-18-12-19(17-31)15-28-14-18/h1-2,5-6,9,12-15,31H,3-4,7-8,10-11,16-17H2 |
InChIキー |
DVXXHYSDRVAFOY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CO)C5=C1C=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)
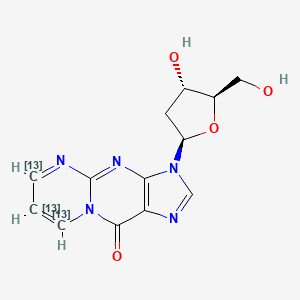
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
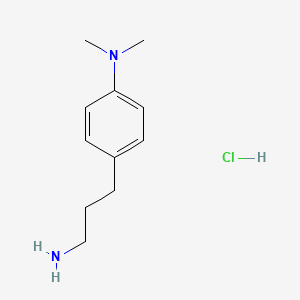
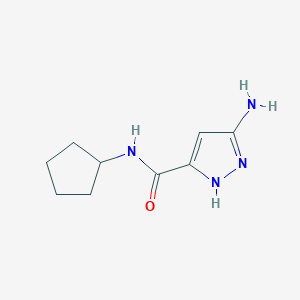
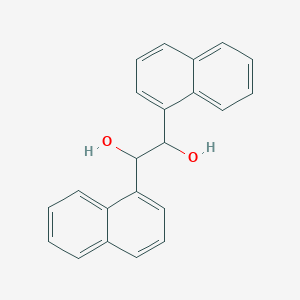
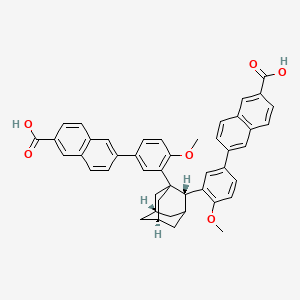
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
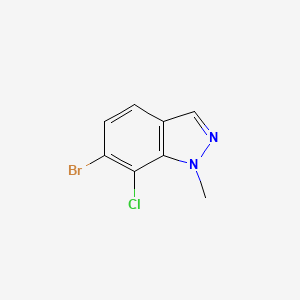
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
